Sodium meralluride
CAS No.: 129-99-7
Cat. No.: VC20994111
Molecular Formula: C16H24HgN6NaO8
Molecular Weight: 652 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129-99-7 |
|---|---|
| Molecular Formula | C16H24HgN6NaO8 |
| Molecular Weight | 652 g/mol |
| IUPAC Name | sodium;[3-(3-carboxylatopropanoylcarbamoylamino)-2-methoxypropyl]mercury;1,3-dimethyl-7H-purine-2,6-dione;hydrate |
| Standard InChI | InChI=1S/C9H15N2O5.C7H8N4O2.Hg.Na.H2O/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);3H,1-2H3,(H,8,9);;;1H2/q;;;+1;/p-1 |
| Standard InChI Key | SZXRJFXCKOFLMP-UHFFFAOYSA-M |
| Isomeric SMILES | CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CNC(=O)NC(=O)CCC(=O)[O-])C[Hg].O.[Na+] |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CNC(=O)NC(=O)CCC(=O)[O-])C[Hg].O.[Na+] |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CNC(=O)NC(=O)CCC(=O)[O-])C[Hg].O.[Na+] |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Sodium meralluride possesses distinct chemical characteristics that define its pharmaceutical properties and biological activity. The compound has a molecular formula of C16H24HgN6NaO8 and a molecular weight of approximately 652 g/mol. This complex structure incorporates multiple functional groups that contribute to its pharmacological activity, with the mercury component being central to its diuretic mechanism. The presence of mercury within an organic framework represents an attempt to harness the diuretic properties of mercury while moderating its toxicity through structural modifications.
The physical properties of sodium meralluride are consistent with other organomercuric compounds, displaying specific solubility characteristics and stability parameters that influenced its pharmaceutical formulation and administration approaches. These properties were crucial considerations in its clinical application, particularly regarding administration routes and dosing strategies.
Chemical Identity and Structure
The precise chemical identity of sodium meralluride is defined by its IUPAC name: sodium;[3-(3-carboxylatopropanoylcarbamoylamino)-2-methoxypropyl]mercury;1,3-dimethyl-7H-purine-2,6-dione;hydrate. This complex nomenclature reflects the compound's intricate molecular architecture, which includes multiple functional groups arranged in a specific configuration. The structural components include:
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A mercury atom integrated into an organic framework
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A theophylline moiety (1,3-dimethyl-7H-purine-2,6-dione)
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Carboxylate and carbamoyl functional groups
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A methoxy substituent
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Sodium as the counterion
The Standard InChI (International Chemical Identifier) for sodium meralluride is InChI=1S/C9H15N2O5.C7H8N4O2.Hg.Na.H2O/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);3H,1-2H3,(H,8,9);;;1H2/q;;;+1;/p-1. This identifier provides a standardized representation of the compound's structure that enables precise chemical identification and database cross-referencing.
Historical Uses in Medicine
Development as a Diuretic
The development of mercurial diuretics, including sodium meralluride, has a fascinating historical trajectory that begins with observations regarding the diuretic properties of inorganic mercury compounds. The earliest documented medical applications of mercury compounds date back to the 16th century, when mercury(I) chloride (calomel) was used to treat syphilis . During these treatments, physicians observed increased urinary output, although the mechanistic understanding of this effect remained limited for centuries.
The transition from inorganic mercury compounds to organomercurials like sodium meralluride represented an attempt to maintain therapeutic efficacy while reducing toxicity. This development occurred primarily during the early 20th century as pharmaceutical research became more sophisticated and systematic. The combination with theophylline was a strategic formulation decision, as theophylline itself possesses mild diuretic properties and could potentially enhance the primary diuretic action of the mercurial component .
Clinical Applications
Sodium meralluride found clinical application primarily in the treatment of edematous conditions associated with congestive heart failure, hepatic cirrhosis, and renal disorders. The administration was typically parenteral, with intravenous injection being a common route to ensure bioavailability and rapid onset of action. Clinical protocols often involved careful dose titration and monitoring due to the compound's narrow therapeutic window.
In research settings, clinicians documented specific physiological responses to sodium meralluride administration. For instance, studies on hydrated subjects revealed a characteristic biphasic response following intravenous administration of 3 ml of meralluride . The first phase consisted of an immediate increase in urine flow and a modest increase in solute clearance, with peak effects occurring 15-30 minutes after administration . This initial response typically subsided within 45-60 minutes, followed by a second, more sustained and larger solute diuresis beginning approximately 60 minutes post-injection and reaching maximum effect within 90-120 minutes .
Mechanism of Action
Renal Effects
Sodium meralluride exerts its primary pharmacological effect by reducing sodium reabsorption in the ascending loop of Henle within the nephron . This mechanism differs from modern loop diuretics like furosemide, which inhibit the Na⁺/K⁺/2Cl⁻ cotransporter. The mercurial component of sodium meralluride likely interferes with sulfhydryl-containing enzymes in the renal tubular cells, thereby disrupting the normal sodium transport mechanisms.
By inhibiting sodium reabsorption in this segment of the nephron, sodium meralluride increases the delivery of sodium and water to the distal convoluted tubule . This increased distal delivery promotes diuresis and natriuresis, resulting in the elimination of excess fluid from the body. The compound's effect on other electrolytes, including potassium, was also documented, with some studies noting that mercurial agents could depress potassium secretion, which represents a late distal tubular operation .
Physiological Response
Table 1 below summarizes typical physiological responses observed in experimental subjects following meralluride administration:
| Parameter | First Phase Response | Second Phase Response |
|---|---|---|
| Urine Flow (V) | Immediate increase, peak at 15-30 min | Larger, sustained increase, peak at 90-120 min |
| Solute Clearance (Cosm) | Modest increase | Substantial increase |
| Free Water Clearance (CH2O) | Variable response | Often returns to baseline or decreases |
| Duration | 45-60 minutes | Several hours |
| Onset | Immediate | Approximately 60 minutes post-injection |
This pattern of response differs from that observed with other diuretic agents, including nonspecific solute diuretics like mannitol, sodium sulfate, and urea, suggesting a unique mechanism of action specific to mercurial compounds .
Research Findings
Studies on Diuretic Effects
Detailed research on sodium meralluride's diuretic effects has provided valuable insights into its pharmacological properties and clinical utility. One significant study conducted in maximally hydrated fasting male subjects free of renal, cardiac, or vascular disease demonstrated the compound's potent diuretic properties . In this investigation, subjects were initially hydrated with a rapid intravenous infusion of 1,000 ml of 3 percent dextrose plus additional oral water load calculated to provide a total water load of 20 ml per kg of body weight. Following the establishment of steady-state conditions, 3 ml of meralluride was administered intravenously, with subsequent monitoring of urine output and composition .
The results, presented in Table 2, illustrate the significant impact of meralluride on renal function parameters:
| Subject | Time Period (min) | Uosm (mOsm/L) | V (ml/min) | Cosm (ml/min) | CH2O (ml/min) |
|---|---|---|---|---|---|
| L.G. | Control | 50 | 16.3 | 3.0 | 13.3 |
| L.G. | 0-14 (post-meralluride) | 62 | 22.4 | 5.1 | 17.3 |
| L.G. | 79.5-95.0 | 110 | 24.0 | 9.8 | 14.2 |
| L.G. | 95.0-107 | 128 | 26.8 | 12.8 | 14.0 |
| T.W. | Control | 51 | 18.7 | 3.7 | 15.0 |
| T.W. | 0-14 (post-meralluride) | 49 | 22.0 | 4.2 | 17.8 |
| T.W. | 90.5-109.5 | 143 | 26.0 | 14.9 | 11.1 |
| T.W. | 148-172 | 141 | 23.6 | 13.5 | 10.1 |
These data demonstrate the pronounced effects of meralluride on urine osmolality (Uosm), urine flow rate (V), solute clearance (Cosm), and free water clearance (CH2O) . The differential responses observed among subjects highlight the variability in individual responses to mercurial diuretics, which contributed to the challenges in their clinical use.
Experimental Applications in Cell Biology
Beyond its clinical applications as a diuretic, sodium meralluride has been utilized in experimental cell biology research. In one notable study, mitotic apparatus isolated from sea urchin eggs was treated with meralluride sodium under conditions otherwise resembling those of its isolation . This treatment resulted in selective morphological disappearance of microtubules while extracting a major protein fraction, which constituted approximately 10% of mitotic apparatus protein .
The extracted protein exhibited properties similar to outer doublet microtubule protein from sea urchin sperm tail, including:
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Precipitation by calcium ion and vinblastine
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Characteristic electrophoretic mobility in both acid and basic polyacrylamide gels
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Specific sedimentation coefficient and molecular weight
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Preliminary amino acid composition resembling known microtubule proteins
This research demonstrated that meralluride could selectively extract microtubule protein from isolated mitotic apparatus, suggesting potential applications in cellular and molecular biology beyond its primary pharmaceutical use . This finding illustrates how compounds with specific biochemical properties can find application in diverse scientific domains beyond their original intended use.
In contemporary research contexts, sodium meralluride retains relevance primarily as a historical reference point and as a specialized research tool in certain experimental applications, particularly in cell biology . The compound's ability to selectively interact with sulfhydryl-containing proteins makes it valuable for specific biochemical investigations, despite its unsuitability for therapeutic use.
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